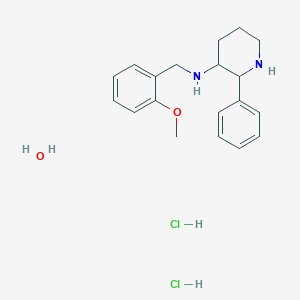
(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride xhydrate is a chemical compound with a complex structure It is characterized by the presence of a piperidine ring, a phenyl group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride xhydrate typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the phenyl and methoxybenzyl groups. The final step involves the formation of the dihydrochloride salt and xhydrate. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride xhydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
(2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride xhydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride xhydrate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with phenyl and methoxybenzyl groups. Examples include:
- (2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine
- (2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine hydrochloride
Uniqueness
What sets (2R,3R)-N-(2-Methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride xhydrate apart from similar compounds is its specific dihydrochloride xhydrate form. This form can influence its solubility, stability, and overall chemical behavior, making it particularly useful in certain applications.
Properties
Molecular Formula |
C19H28Cl2N2O2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C19H24N2O.2ClH.H2O/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H;1H2 |
InChI Key |
KBQMYQWHOPCSMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


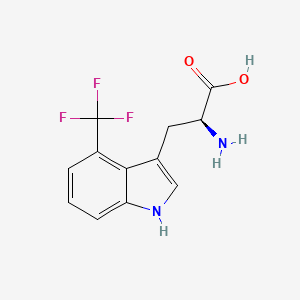
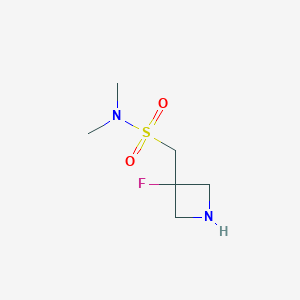

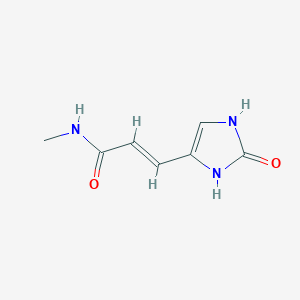

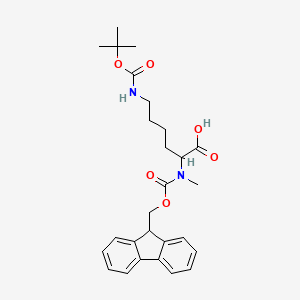

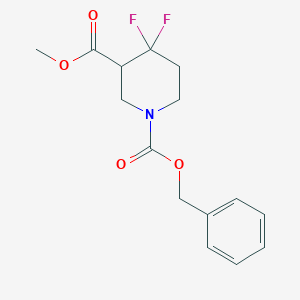
![2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12817767.png)
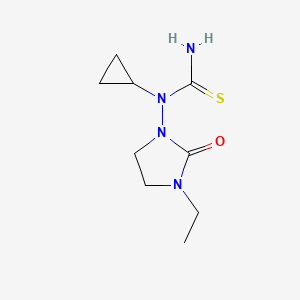
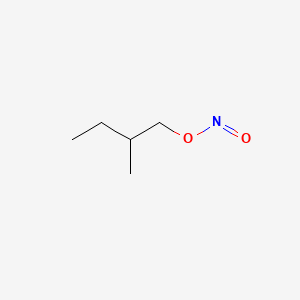
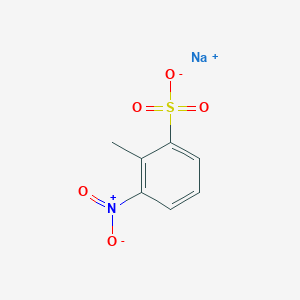
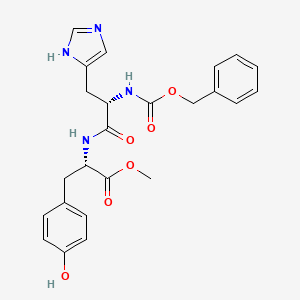
![12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12817798.png)
